p-Tetradecachloroterphenyl
Description
Structure
3D Structure
Properties
CAS No. |
31710-32-4 |
|---|---|
Molecular Formula |
C18Cl14 |
Molecular Weight |
712.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[2,3,5,6-tetrachloro-4-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18Cl14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26 |
InChI Key |
RDPZHEBCVNFPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for P Tetradecachloroterphenyl Congeners
Perchlorination Reactions as a Route to Exhaustively Chlorinated Aromatic Compounds
Perchlorination is a chemical process where all hydrogen atoms on an aromatic ring are replaced by chlorine atoms. This method is a direct route to producing exhaustively chlorinated compounds like tetradecachloroterphenyls from their non-chlorinated parent terphenyls.
Preparation of Isomeric o-, m-, and p-Tetradecachloroterphenyls
The synthesis of the specific isomers of tetradecachloroterphenyl—ortho (o-), meta (m-), and para (p-)—has been achieved through exhaustive chlorination of the corresponding terphenyl isomers. nih.govnih.gov A key method involves reacting the individual terphenyl isomers with a potent chlorinating agent. nih.gov
One established method for the preparation of these perchlorinated compounds involves heating the respective terphenyl isomer with a mixture of sulfuryl chloride, sulfur monochloride, and anhydrous aluminum chloride. nih.gov Another effective reagent for this exhaustive chlorination is antimony pentachloride, often in the presence of a catalytic amount of iodine. nih.gov The reaction with antimony pentachloride can be carried out in a sealed tube under elevated temperatures to ensure the complete substitution of hydrogen with chlorine. nih.gov
The properties of the resulting tetradecachloroterphenyl isomers differ, which can aid in their identification and separation. For instance, their melting points and mass spectra show distinct characteristics. nih.gov
Table 1: Physical Properties of Isomeric Tetradecachloroterphenyls
| Isomer | Melting Point (°C) | Molecular Formula | Key Mass Spectral Fragments (m/e) |
|---|---|---|---|
| o-Tetradecachloroterphenyl | 218-220 | C₁₈Cl₁₄ | 716 (M+), 358 (M²⁺) |
| m-Tetradecachloroterphenyl | 303-305 | C₁₈Cl₁₄ | 716 (M+), 358 (M²⁺) |
Data sourced from Hutzinger et al., 1972. nih.gov
Reaction Conditions and Control Strategies in Perchlorination Processes
Achieving exhaustive chlorination to yield tetradecachloroterphenyl requires carefully controlled reaction conditions. The choice of chlorinating agent is critical, with reagents like antimony pentachloride and mixtures containing aluminum chloride being effective due to their strong electrophilic nature. nih.gov
Key control strategies include:
Temperature and Reaction Time: The perchlorination reactions often require elevated temperatures and sufficient time to ensure all 14 hydrogen atoms are substituted. For example, reactions with antimony pentachloride may be conducted at temperatures ranging from 180°C to 360°C in a sealed tube. nih.gov The duration of the reaction is also crucial and can range from several hours to days.
Reagent Stoichiometry: An excess of the chlorinating agent is typically used to drive the reaction to completion and achieve perchlorination.
Catalysts: The use of catalysts like iodine with antimony pentachloride or the presence of sulfur monochloride in the sulfuryl chloride-aluminum chloride mixture can enhance the rate and extent of chlorination. nih.gov
Post-Reaction Work-up: After the reaction, a meticulous work-up procedure is necessary to isolate the desired perchlorinated product from the reaction mixture and any remaining reagents. This often involves steps like quenching the reaction, solvent extraction, and purification by crystallization or chromatography. nih.gov
Industrial and Laboratory Scale Synthesis Approaches for Polychlorinated Terphenyls
There is a significant distinction between the industrial production of polychlorinated terphenyls (PCTs) and the laboratory-scale synthesis of specific congeners like p-tetradecachloroterphenyl.
Industrial production of PCTs, which has now been largely phased out globally due to environmental concerns, was focused on creating mixtures with specific physical properties, such as a certain percentage of chlorine by weight. google.comgoogle.comnih.gov These processes typically involved the direct chlorination of a technical mixture of o-, m-, and p-terphenyls. wikipedia.org The reaction conditions, such as the duration of chlorine gas bubbling and the temperature, were controlled to achieve the desired average degree of chlorination. youtube.com This resulted in complex mixtures of numerous PCT congeners with varying numbers and positions of chlorine atoms. wikipedia.org
In contrast, laboratory-scale synthesis is often geared towards producing a single, pure congener for use as an analytical standard or for research purposes. For highly chlorinated compounds like this compound, the exhaustive chlorination methods described in section 2.1 are employed on a much smaller scale. nih.gov
For less chlorinated, specific PCT congeners, more sophisticated synthetic routes are utilized in the laboratory. A notable example is the Suzuki coupling reaction, which allows for the selective formation of carbon-carbon bonds to construct the terphenyl backbone with a predefined substitution pattern. thieme-connect.deyoutube.com This method offers a high degree of control over the final product but is not suitable for producing the perchlorinated derivatives.
Table 2: Comparison of Industrial and Laboratory Synthesis of Polychlorinated Terphenyls
| Feature | Industrial Scale Synthesis | Laboratory Scale Synthesis (for this compound) |
|---|---|---|
| Starting Material | Technical mixture of o-, m-, and p-terphenyls wikipedia.org | Pure p-terphenyl (B122091) nih.gov |
| Reaction Goal | Production of a mixture with a specific average chlorine content youtube.com | Production of a single, pure, exhaustively chlorinated congener nih.gov |
| Typical Method | Direct chlorination with chlorine gas and a catalyst youtube.com | Exhaustive chlorination with potent reagents (e.g., SbCl₅/I₂, SO₂Cl₂/AlCl₃/S₂Cl₂) nih.gov |
| Product | Complex mixture of various PCT congeners wikipedia.org | A single, well-defined compound (this compound) |
| Primary Use | Historical use in heat transfer fluids, plasticizers, etc. google.com | Analytical standard, research chemical |
Advanced Analytical Techniques for P Tetradecachloroterphenyl Speciation and Quantification
Chromatographic Separation Techniques for Complex Halogenated Mixtures
Gas chromatography (GC) is the cornerstone for the analysis of semi-volatile compounds like PCTs. The choice of detector and column configuration is critical for achieving the required selectivity and sensitivity for trace-level quantification in intricate matrices.
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for analyzing electronegative compounds, particularly those containing halogens. measurlabs.com For many years, capillary GC-ECD was the most recommended method for the determination of PCTs. vu.nl
The principle of ECD involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing a carrier gas (like nitrogen) and generating a steady stream of free electrons. This creates a constant baseline current between two electrodes. When an electronegative analyte, such as a chlorinated terphenyl, passes through the detector, it "captures" some of the electrons, causing a measurable drop in the current. This decrease is proportional to the concentration of the analyte. measurlabs.com
GC-ECD offers exceptional sensitivity for highly chlorinated compounds, often reaching picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) levels. measurlabs.comnih.gov The detector's response generally increases with the number of halogen atoms in a molecule, making it particularly well-suited for detecting higher chlorinated congeners like p-Tetradecachloroterphenyl. nih.gov However, a significant drawback of GC-ECD is its non-specific nature. While selective for compounds that capture electrons, it does not provide structural information and can be prone to positive bias or false positives when co-eluting interfering compounds are present in the sample. vu.nl Therefore, while it remains a valuable tool for rapid screening and quantification in well-characterized samples, its results often require confirmation by a more selective technique like mass spectrometry.
The coupling of high-resolution gas chromatography (HRGC) with mass spectrometry (MS) is the gold standard for the definitive identification and quantification of PCTs. This combination leverages the powerful separation capabilities of capillary GC with the high selectivity and structural information provided by MS.
In GC-MS analysis, after compounds are separated by the GC column, they enter the MS ion source where they are ionized. Common ionization techniques for PCT analysis include Electron Impact (EI) and Negative Chemical Ionization (NCI). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight) and detected.
Negative Chemical Ionization (NCI) is often preferred over EI for analyzing highly chlorinated compounds like PCTs. vu.nl NCI is a "softer" ionization technique that typically results in less fragmentation and a strong signal for the molecular ion, simplifying spectra and increasing sensitivity. For compounds with four or more chlorine atoms, NCI-MS can be up to tenfold more sensitive than GC-ECD. vu.nl This method also provides information on the number of chlorine atoms in each congener, allowing for the characterization of the chlorination degree of PCTs in a sample. vu.nl
A significant challenge in PCT analysis is the potential for interference from co-eluting PCBs, which can have overlapping retention times and mass spectra. nih.gov GC-MS operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific m/z values characteristic of the target analytes, enhances selectivity. Furthermore, advanced techniques like tandem mass spectrometry (GC-MS/MS), using instruments such as a triple quadrupole, provide even greater specificity by monitoring specific fragmentation reactions (parent ion to daughter ion), effectively filtering out background interference. researchgate.net
The table below illustrates typical GC oven parameters used for the analysis of polychlorinated terphenyls.
| Parameter | Value | Reference |
| Column | BR-5ms, 30 m x 0.25 mm ID x 0.25 µm | researchgate.net |
| Injector | PTV at 300 °C | researchgate.net |
| Carrier Gas | Helium at 1 mL/min | researchgate.net |
| Oven Program | 40°C (1 min), ramp 10°C/min to 200°C, ramp 5°C/min to 270°C, ramp 10°C/min to 300°C, ramp 20°C/min to 320°C (1 min) | researchgate.net |
| Total Run Time | 36 min | researchgate.net |
Given the immense number of potential PCT congeners, even high-resolution single-column GC cannot separate them all. vu.nl Comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution by providing significantly increased peak capacity and separation power.
In a GC×GC system, two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar or shape-selective column) are connected in series via a modulator. nih.govnih.gov The modulator traps, refocuses, and sequentially re-injects small fractions of the effluent from the first-dimension column onto the second, shorter column for a rapid, secondary separation. The result is a two-dimensional chromatogram (a contour plot) where compounds are separated based on two independent properties (e.g., volatility and polarity). nih.gov
This enhanced separation is critical for resolving PCT congeners from each other and from interfering compounds like PCBs. Studies evaluating GC×GC for various POPs have demonstrated its ability to achieve group-type separation, distinguishing the entire class of PCTs from other pollutant families. nih.gov While complete congener-specific separation of all 8,149 PCTs remains a formidable task, GC×GC significantly improves the resolution within the group, which is vital for understanding the environmental fate and toxicity of specific isomers. nih.govnih.gov
| GCxGC Column Combination Examples for Halogenated Pollutants | |
| Purpose | Column Set (1st Dimension x 2nd Dimension) |
| Separation of PBDEs and PCDD/Fs | HT-8 x BPX-50 |
| Separation of PCNs and OCPs | DB-17 x HT-8 |
| Separation of Toxaphene, PCDD/Fs, and PBDEs | BP-10 x BPX-50 |
| Data derived from a study on comprehensive screening of persistent organohalogenated pollutants, including PCTs. nih.gov |
Supercritical Fluid Chromatography Applications in Halogenated Compound Analysis
Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. teledynelabs.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties intermediate between a liquid and a gas. This results in a mobile phase with low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). libretexts.org
SFC is particularly well-suited for the analysis and purification of non-polar compounds and is widely used in the petroleum industry for hydrocarbon separations. teledynelabs.comlibretexts.org Its application to halogenated aromatic compounds has been explored, although research specifically on polychlorinated terphenyls is limited. However, studies have demonstrated the successful separation of the unchlorinated o-terphenyl (B166444) backbone using SFC, indicating the potential of the technique for its chlorinated derivatives. researchgate.net
The primary advantage of SFC for compounds like this compound would be the potential for rapid, high-efficiency separations. teledynelabs.com The use of supercritical CO₂, often modified with a small amount of an organic solvent, is also considered a "greener" alternative to the larger volumes of organic solvents used in HPLC. chromatographyonline.com While not yet a mainstream method for routine PCT analysis, SFC represents a promising area for future method development, especially for preparative separations to isolate specific congeners for toxicological studies.
Sample Preparation and Extraction Methodologies for Environmental Matrices
Before instrumental analysis, this compound and its related congeners must be efficiently extracted from the sample matrix (e.g., soil, sediment, water, or biological tissue) and cleaned up to remove interfering substances. The choice of extraction method depends on the matrix type and the desired analytical sensitivity.
Liquid-Liquid Extraction (LLE) is a classical method used for extracting analytes from aqueous samples. It involves partitioning the analytes between the aqueous sample and a water-immiscible organic solvent. For POPs, this typically involves repeated extractions with solvents like dichloromethane (B109758) or hexane. While effective, LLE can be labor-intensive and time-consuming, and it consumes large volumes of high-purity organic solvents. mdpi.comaccesson.kr For solid samples, a variation called pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE) is often used. This technique uses conventional solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from the matrix. researchgate.netthermofisher.com
Solid-Phase Extraction (SPE) has become a widely adopted alternative to LLE, particularly for aqueous samples. mdpi.comnih.gov SPE uses a solid sorbent material, typically packed into a cartridge or embedded in a disk, to retain the analytes of interest from the liquid sample. accesson.kr For non-polar compounds like PCTs, a C18 (octadecyl) bonded silica (B1680970) sorbent is commonly used.
The general SPE procedure involves the following steps:
Conditioning: The sorbent is washed with a solvent (e.g., methanol) to activate it, followed by water to prepare it for the aqueous sample.
Loading: The water sample, often acidified to improve recovery, is passed through the sorbent. The PCTs are retained on the sorbent via hydrophobic interactions. unitedchem.com
Washing: The sorbent is rinsed with water or a weak aqueous-organic mixture to remove hydrophilic interferences.
Elution: The retained PCTs are eluted from the sorbent using a small volume of a strong organic solvent or solvent mixture, such as acetone/hexane or dichloromethane. unitedchem.com
SPE offers several advantages over LLE, including lower solvent consumption, higher sample throughput, and the potential for automation. accesson.krnih.gov Following extraction by either LLE or SPE, a cleanup step is almost always required to remove co-extracted matrix components (like lipids or humic acids) that can interfere with GC analysis. This is often accomplished using column chromatography with sorbents like Florisil, silica gel, or alumina. nih.gov
The table below summarizes common extraction and cleanup protocols applicable to PCT analysis.
| Parameter | Liquid-Liquid Extraction (LLE) / PLE | Solid-Phase Extraction (SPE) |
| Matrix | Water, Soil, Sediment | Water, Serum |
| Extraction Solvent | Dichloromethane, Hexane, Acetone/Hexane | N/A (Elution Solvents used) |
| Elution Solvent | N/A | Acetone/Hexane, Dichloromethane |
| Common Sorbents | N/A | C18 (Octadecyl), Florisil, Alumina, Silica Gel |
| Key Advantage | Robust for complex solid matrices (PLE) | Reduced solvent use, high throughput |
| Data compiled from methods for PCBs, PCDD/Fs, and other POPs. accesson.krresearchgate.netnih.govunitedchem.comnih.govresearchgate.net |
Pre-concentration Techniques for Trace Level Detection
The detection of trace levels of this compound, a member of the polychlorinated terphenyls (PCTs), from complex matrices such as soil, sediment, and biological tissues, is often preceded by a pre-concentration step. This is crucial as environmental concentrations can be exceedingly low. The primary goal of pre-concentration is to increase the analyte concentration to a level amenable to instrumental detection while simultaneously removing interfering matrix components.
A common and effective method for the pre-concentration and cleanup of PCTs from various sample types is column chromatography. nih.gov This technique is instrumental in removing matrix-related interferences and in the fractionation of PCTs. For instance, a multi-step column cleanup procedure can be employed to separate PCTs from other persistent organic pollutants and to fractionate them into groups, such as separating coplanar from non-coplanar congeners. nih.gov The choice of adsorbents like silica gel, alumina, and florisil, and the eluting solvents are critical for achieving good separation and high recovery rates.
For air sampling, passive air samplers (PAS) using polyurethane foam (PUF) disks have been effectively used for monitoring polychlorinated biphenyls (PCBs), a class of compounds structurally related to PCTs. researchgate.net This method serves as a pre-concentration technique by accumulating airborne contaminants over time, which can then be extracted and analyzed. This approach is also applicable for the atmospheric monitoring of PCTs like this compound.
The effectiveness of the pre-concentration and cleanup steps is often evaluated by spiking samples with a known amount of the analyte and calculating the recovery rate. High recovery rates are indicative of an efficient extraction and pre-concentration process.
Table 1: Recovery Rates of Polychlorinated Terphenyl Congeners from Spiked Matrices Using Column Chromatographic Cleanup
| Matrix | Average Recovery Rate (%) |
| Fat | 95 |
| Charcoal | 88 |
| Soil | 92 |
This table presents generalized recovery data for PCT congeners based on findings for method validation in different matrices. nih.gov
Challenges and Advancements in Congener-Specific Quantification of this compound
The congener-specific quantification of this compound is fraught with difficulties, primarily due to the vast number of possible PCT congeners and their similar physicochemical properties. However, significant advancements in analytical instrumentation and methodologies have improved the ability to quantify these compounds.
A primary challenge is the lack of commercially available analytical standards for most individual PCT congeners. who.int Accurate quantification relies on the use of pure, certified reference materials. To address this, researchers have undertaken the synthesis of specific PCT congeners to serve as standards for method development and validation. nih.govresearchgate.net
Coelution is another significant hurdle in the chromatographic analysis of PCTs. vu.nl Due to the complexity of PCT mixtures, it is difficult to achieve complete separation of all congeners, even with high-resolution capillary gas chromatography columns. vu.nl This can lead to the overestimation of certain congeners if they co-elute with others. The composition of PCTs found in environmental samples often differs significantly from that of the original commercial mixtures, making quantification based on these technical mixtures unreliable. who.int
Advancements in mass spectrometry have greatly enhanced the ability to quantify highly chlorinated compounds like this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is the cornerstone of PCT analysis. nih.gov The use of negative chemical ionization (NCI-MS) has proven to be particularly advantageous. NCI-MS offers superior sensitivity and selectivity for highly chlorinated compounds compared to the more common electron ionization (EI) mode. vu.nl This is because the chlorine atoms enhance the capture of electrons, leading to a strong and specific signal. Furthermore, NCI-MS can provide information about the degree of chlorination of the detected congeners. vu.nl
The development of new column chromatographic cleanup procedures has also been a significant advancement. These methods allow for better removal of interfering substances from the sample matrix and can separate PCTs into different fractions, such as coplanar and non-coplanar congeners, which simplifies the final chromatographic analysis. nih.gov
Table 2: Comparison of Detection Methods for Polychlorinated Terphenyls
| Analytical Method | Detection Limit (in sediment/biota) | Remarks |
| GC/NCI-MS | ~0.1 µg/kg wet weight | High sensitivity and selectivity for higher chlorinated congeners. vu.nl |
| GC/ELCD | ~10 µg/kg dry weight (sediment), ~3 µg/kg wet weight (shellfish) | Provides conductivity detection. vu.nl |
This table compares the detection limits of two different methods for the analysis of PCTs, demonstrating the enhanced sensitivity of GC/NCI-MS. vu.nl
Environmental Dynamics and Transformation Processes of P Tetradecachloroterphenyl
Environmental Transport and Distribution Mechanisms
The environmental journey of p-Tetradecachloroterphenyl is governed by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter and lipids. These characteristics dictate its movement and distribution across atmospheric, aquatic, and terrestrial systems.
Atmospheric Transport and Deposition Dynamics
Once released into the atmosphere, this compound can undergo long-range atmospheric transport, a key mechanism for the global distribution of persistent organic pollutants (POPs). acs.org Evidence for the long-distance atmospheric transport of the broader class of polychlorinated terphenyls (PCTs) has been established, suggesting that this compound can be carried far from its original sources. acs.org
Aquatic and Terrestrial Mobility in Environmental Compartments
Upon deposition into aquatic and terrestrial environments, the mobility of this compound is largely dictated by its hydrophobic nature. In aquatic systems, it will strongly adsorb to suspended organic matter and sediments. epa.gov This partitioning behavior significantly reduces its concentration in the water column and limits its mobility in surface waters. Over time, contaminated sediments can act as a long-term reservoir for this compound, with the potential for resuspension and further transport. pjoes.com
In terrestrial environments, this compound exhibits low mobility in soil. epa.gov Its strong adsorption to soil organic matter prevents significant leaching into groundwater. Consequently, the compound tends to remain in the upper soil layers, where it can persist for extended periods. The low water solubility of PCTs, and by extension this compound, is a critical factor limiting their movement through the soil profile. clu-in.org
Biotic Transformation and Metabolic Pathways
Biotic transformation, primarily driven by microorganisms, is a crucial process for the breakdown of many organic pollutants. However, the high degree of chlorination in this compound presents a significant challenge to microbial degradation.
Microbial Degradation Processes in Environmental Systems
The microbial degradation of highly chlorinated compounds like this compound is generally a slow process. nih.gov The large number of chlorine atoms on the terphenyl structure makes it resistant to attack by the enzymes of many microorganisms. wikipedia.orgslideshare.net
The degradation of polychlorinated biphenyls (PCBs), which are structurally similar to PCTs, often proceeds through a two-stage process involving both anaerobic and aerobic microorganisms. wikipedia.orgnih.gov Under anaerobic conditions, some microorganisms can carry out reductive dechlorination, where chlorine atoms are removed from the biphenyl (B1667301) rings. nih.goviwaponline.com This process is particularly important for highly chlorinated congeners. The resulting less-chlorinated compounds may then be more susceptible to degradation by aerobic bacteria. nih.govresearchgate.net Aerobic degradation typically involves the enzymatic cleavage of the aromatic rings. epa.gov
Enzymatic Biotransformation in Biological Systems
The enzymatic biotransformation of this compound, a specific congener of the polychlorinated terphenyls (PCTs), has not been extensively studied. However, by drawing parallels with the well-documented biotransformation of structurally similar polychlorinated biphenyls (PCBs), particularly highly chlorinated congeners, we can infer potential metabolic pathways. The metabolism of PCBs is a complex process that can lead to either detoxification and excretion or the formation of more toxic metabolites. nih.gov
In general, the enzymatic systems responsible for the metabolism of xenobiotics like PCTs are broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) monooxygenase system, introduce or expose functional groups (e.g., hydroxyl groups), making the compounds more water-soluble. researchgate.net However, the high degree of chlorination in this compound likely hinders oxidative metabolism. The chlorine atoms occupy most of the available positions on the terphenyl backbone, making it sterically difficult for CYP enzymes to access the aromatic rings. who.int Animal experiments with PCTs have demonstrated a significant induction of microsomal enzymes in the liver, which could suggest an attempted metabolic response. nih.gov
Given the resistance of highly chlorinated PCBs to aerobic degradation, anaerobic microbial biotransformation through reductive dechlorination is considered a more significant pathway in the environment. who.intnih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated congeners. nih.gov Microorganisms such as Dehalococcoides have been identified as key players in the reductive dechlorination of highly chlorinated PCBs, like those found in Aroclor 1260. nih.govresearchgate.net It is plausible that similar anaerobic microbial communities could mediate the biotransformation of this compound in anoxic environments like sediments. The removal of chlorine atoms would reduce the lipophilicity of the molecule, potentially making it more amenable to further degradation.
The table below summarizes the potential enzymatic biotransformation processes for highly chlorinated aromatic compounds, which may be applicable to this compound.
| Transformation Process | Enzyme System/Microorganism | Potential Effect on this compound | Supporting Evidence (Analogues) |
| Phase I Oxidation | Cytochrome P450 (CYP) Monooxygenases | Likely very limited due to high chlorination and steric hindrance. | Highly chlorinated PCBs are resistant to oxidative metabolism. who.int |
| Anaerobic Reductive Dechlorination | Dehalococcoides and other anaerobic bacteria | Removal of chlorine atoms, forming lower chlorinated terphenyls. | Key pathway for highly chlorinated PCBs in anaerobic sediments. nih.govresearchgate.net |
It is crucial to note that the specific metabolites and the efficiency of these biotransformation processes for this compound remain uncharacterized and represent a significant data gap.
Persistence and Long-Term Stability in Environmental Reservoirs
This compound, as a member of the polychlorinated terphenyl (PCT) family, is characterized by its exceptional persistence and long-term stability in the environment. nih.gov This stability is a direct consequence of its chemical structure: the terphenyl backbone is highly resistant to chemical and biological degradation, and the extensive chlorination further enhances this resistance. who.int The strong carbon-chlorine bonds require significant energy to break, making the molecule recalcitrant to many natural degradation processes.
PCTs, including by inference this compound, exhibit low volatility and low water solubility, which governs their environmental fate. nih.gov These properties cause them to adsorb strongly to soil and sediment particles, leading to their accumulation in these environmental compartments. nih.gov Once in soil and sediment, their stability is further enhanced, as they are shielded from photodegradation and are less available for microbial attack. researchgate.net
The long-term stability of similar highly chlorinated compounds has been a subject of extensive study. For instance, studies on highly chlorinated PCBs, such as those in Aroclor 1260, have shown their remarkable persistence in the environment, with very slow degradation rates observed over decades. osti.gov While some microbial degradation of less chlorinated PCBs can occur under aerobic conditions, highly chlorinated congeners are largely resistant. who.intosti.gov The primary degradation pathway for these persistent compounds in anaerobic environments is reductive dechlorination, but this is a very slow process. nih.gov
The persistence of PCTs is a significant environmental concern because it allows for their long-range transport and bioaccumulation in food webs. nih.gov Despite their limited use, PCTs have been detected in a variety of environmental samples, including soil, water, and biota, far from their original sources. nih.govresearchgate.net
The table below summarizes the factors contributing to the persistence of this compound and its likely behavior in environmental reservoirs.
| Environmental Reservoir | Dominant Processes | Expected Long-Term Stability | Supporting Rationale |
| Soil | Strong adsorption to organic matter and clay particles. Limited microbial access. | Very High | Low water solubility and volatility lead to accumulation. Shielding from UV radiation. nih.gov |
| Sediment | Adsorption to particulate matter and deposition. Potential for anaerobic reductive dechlorination. | Very High | Anoxic conditions limit oxidative degradation. Reductive dechlorination is a very slow process. nih.gov |
| Water | Low solubility, leading to partitioning to suspended solids and sediment. | High (in dissolved phase, but low concentration) | The majority of the compound will not remain in the water column but will partition to other media. nih.gov |
| Atmosphere | Low volatility limits atmospheric transport compared to less chlorinated compounds. | Moderate | Susceptible to photochemical degradation if in the vapor phase, but significant presence is unlikely. |
Bioaccumulation and Trophic Transfer Dynamics of P Tetradecachloroterphenyl in Ecological Systems
Mechanisms of Chemical Uptake and Depuration in Aquatic Organisms
The uptake of chemical substances by aquatic organisms primarily occurs through two main routes: direct absorption from the surrounding water across respiratory surfaces like gills and dermal absorption through the skin. For a substance to be taken up, it must be ableto cross these biological membranes. Depuration, the process by which an organism eliminates a chemical, can occur through various mechanisms including metabolic transformation, excretion via feces and urine, and passive diffusion back into the water across the gills.
Comparative Analysis of Bioconcentration and Biomagnification Processes
Bioconcentration refers to the accumulation of a chemical in an organism from the water, while biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. The Bioconcentration Factor (BCF) is a key metric for bioconcentration, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady-state. A high BCF value is generally indicative of a high potential for bioaccumulation.
In the context of p-Tetradecachloroterphenyl, specific, empirically determined BCF or Biomagnification Factor (BMF) values are not documented in publicly accessible scientific literature. This lack of data is in itself revealing and aligns with observations of its limited uptake. For comparison, other less chlorinated persistent organic pollutants (POPs) exhibit significant bioconcentration and biomagnification.
Influence of Molecular Architecture and Associated Parameters on Bioaccumulation Potential
The molecular structure of a chemical plays a pivotal role in its bioaccumulation potential. Key parameters include the octanol-water partition coefficient (Kow), which indicates a substance's lipophilicity, and molecular size. While a high log Kow value, which is expected for this compound due to its high degree of chlorination and aromatic nature, generally correlates with a higher potential for bioaccumulation, this relationship is not always linear, especially for superhydrophobic compounds.
The extreme chlorination of this compound results in a very large and rigid molecular structure. This molecular architecture is a critical determinant of its bioaccumulation behavior. The large size can hinder its transport across biological membranes, a phenomenon known as "molecular cutoff." Essentially, the molecule may be too large to be efficiently absorbed by aquatic organisms, regardless of its high lipophilicity. This steric hindrance is a plausible explanation for the observed lack of accumulation.
Documented Observations of Non-Accumulation in Specific Aquatic Biota
A significant finding in the study of highly chlorinated compounds is the documented lack of accumulation of this compound in fish. Research investigating the bioaccumulation kinetics of a series of halogenated aromatic compounds, including polychlorinated biphenyls (PCBs), octachlorodibenzo-p-dioxin, and tetradecachloroterphenyl, found that tetradecachloroterphenyl was not accumulated by living fish. This observation stands in contrast to many other highly chlorinated compounds and underscores the importance of molecular size and configuration in dictating bioaccumulation potential. The study suggests that for such extremely large and chlorinated molecules, uptake from water is inefficient.
Application of Physiologically Based Toxicokinetic Models in Ecotoxicological Contexts
Physiologically Based Toxicokinetic (PBTK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in organisms. These models are built upon the physiological and anatomical characteristics of the species and the physicochemical properties of the chemical.
For a compound like this compound, a PBTK model would be invaluable for quantitatively exploring the hypothesis of membrane transport limitation. By parameterizing the model with estimated physicochemical properties (such as its high log Kow and large molecular volume) and physiological data for a specific fish species, researchers could simulate its uptake and disposition. However, to date, no specific PBTK models for this compound have been published in the scientific literature. The development of such a model would be a valuable research endeavor to mechanistically understand its environmental fate.
Standardized Testing Protocols for Bioaccumulation Assessment (e.g., OECD Test Guideline 305)
The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines for testing the bioaccumulation of chemicals in fish. The OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," is the primary protocol for determining the bioconcentration factor (BCF) of a substance. This guideline outlines a flow-through fish test where fish are exposed to a chemical for a specified uptake phase, followed by a depuration phase in clean water.
Ecotoxicological Research Paradigms and Assessments Applied to P Tetradecachloroterphenyls
Conceptual Frameworks for Ecotoxicological Assessment of Highly Halogenated Compounds
The ecotoxicological assessment of highly halogenated compounds such as p-tetradecachloroterphenyl is built upon frameworks designed for persistent, bioaccumulative, and toxic (PBT) substances and persistent organic pollutants (POPs). mit.eduresearchgate.net These frameworks provide a structured approach to evaluating and managing environmental pollutants. numberanalytics.com A central tenet is the characterization of a substance's persistence in the environment, its potential to accumulate in living organisms, and its inherent toxicity. mit.edu
International agreements, most notably the Stockholm Convention on POPs, establish the foundation for managing these chemicals by aiming to eliminate or restrict their production and use. numberanalytics.com The risk assessment process for such compounds typically follows a tiered approach. epa.gov It begins with problem formulation, where the scope and boundaries of the assessment are defined, and key ecological entities that may be at risk are identified. epa.govepa.gov This initial phase is crucial for ensuring that the subsequent scientific analysis will support environmental decision-making. epa.gov
For complex chemical "cocktails" often found in the environment, assessment concepts like Concentration Addition (CA) and Independent Action (IA) are employed to understand mixture effects. Given that synergistic effects beyond what CA predicts are uncommon, it is often used as a precautionary first-tier assessment tool. researchgate.net This integrated approach helps to systematically evaluate the potential for adverse ecological effects resulting from exposure to one or more stressors. epa.gov
Methodological Approaches to Evaluating Environmental Stressors
The evaluation of environmental stressors like this compound relies on a combination of laboratory and alternative model studies to determine potential ecological harm.
In Vitro and In Vivo Ecotoxicological Study Designs
In vivo studies are fundamental to ecotoxicology, exposing whole organisms to a substance to observe effects on survival, growth, and reproduction. Standardized tests are conducted on a range of organisms representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish. ecfr.govdtu.dk These tests are designed to determine acute and chronic toxicity. numberanalytics.com For instance, the U.S. Environmental Protection Agency (EPA) has established test procedures using freshwater and marine algae to assess phytotoxicity and daphnid tests for both acute and chronic toxicity. ecfr.gov
In vitro methods, which use cells and tissues, are increasingly used to screen chemicals and investigate specific mechanisms of toxicity. libretexts.org These approaches can rapidly test a large number of chemicals for their interaction with biological pathways, helping to prioritize substances for further in-depth testing. researchgate.net While in vitro tests provide valuable mechanistic insights, they are often used in conjunction with in vivo studies to understand the effects on a whole organism. libretexts.org
Table 1: Comparison of In Vitro and In Vivo Ecotoxicological Study Designs
| Feature | In Vitro Studies | In Vivo Studies |
|---|---|---|
| Test System | Cells, tissues, or cellular components in a controlled environment. | Whole, living organisms (e.g., fish, invertebrates, plants). |
| Focus | Mechanisms of toxicity, cellular responses, high-throughput screening. | Effects on the entire organism (e.g., mortality, growth, reproduction). |
| Throughput | High; can screen many chemicals quickly. | Low to medium; more time and resource-intensive. |
| Complexity | Lower biological complexity. | Higher biological complexity, including metabolic processes. |
| Ethical Considerations | Reduces the need for animal testing. | Involves the use of live animals. |
| Example Endpoints | Cell viability, gene expression, enzyme inhibition. | LC50 (lethal concentration for 50% of organisms), growth inhibition, reproductive success. |
Use of Alternative Animal Models in Ecotoxicological Research (e.g., Zebrafish)
The zebrafish (Danio rerio) has emerged as a significant alternative animal model in ecotoxicological research. scielo.brscielo.br Its use is driven by several advantages, including the "3Rs" principle: replacement, reduction, and refinement of animal use. nih.gov Zebrafish are cost-effective, have a rapid development cycle, and produce a large number of transparent embryos, which allows for detailed observation of developmental processes. scielo.brnih.gov
Zebrafish are used extensively in developmental toxicity testing to screen for substances that can cause morphological abnormalities. nih.govnih.gov They are also valuable for studying hepatotoxicity and neurotoxicity. scielo.brresearchgate.net Studies have shown that zebrafish can be used to evaluate the effects of halogenated compounds; for example, they have been used to study the toxicity of mixtures of halogenated compounds found in Baltic Sea salmon. nih.gov The fish embryo toxicity (FET) test using zebrafish has been adopted by the Organisation for Economic Co-operation and Development (OECD) as a formal test guideline. nih.gov
Table 2: Advantages of the Zebrafish Model in Ecotoxicology
| Advantage | Description |
|---|---|
| Rapid Development | Embryos develop and hatch within a few days, allowing for quick assessment of developmental effects. nih.gov |
| High Fecundity | A single breeding pair can produce hundreds of embryos, providing a large sample size for statistical power. nih.gov |
| Transparent Embryos | The optical clarity of embryos allows for non-invasive, real-time observation of organ development and toxic effects. scielo.br |
| Genetic Similarity | Approximately 70% of human protein-coding genes have an ortholog in zebrafish, making them relevant for human health risk assessment. nih.gov |
| Cost-Effectiveness | Small size and simple housing requirements make them less expensive to maintain than mammalian models. acs.org |
| High-Throughput Screening | Small embryo size is amenable to testing in multi-well plates, enabling automated and rapid screening of many chemicals. stocktitan.net |
Integration of Environmental Monitoring Data in Ecological Risk Assessment
Ecological risk assessment integrates data from various sources to evaluate the likelihood of adverse effects. epa.gov Environmental monitoring data on the concentration of chemicals like this compound in different environmental compartments—such as water, soil, sediment, and biota—is a critical component of this process. nih.govrsc.org This real-world data provides a basis for exposure assessment, which is a core part of the risk assessment framework. researchgate.netepa.gov
Development and Application of Ecotoxicological Models for Environmental Fate and Exposure
Ecotoxicological models are essential computational tools for predicting the environmental behavior and potential effects of chemicals. researchgate.net These models are particularly important for data-poor chemicals where extensive testing is not feasible.
Multimedia Fate Models are used to predict how a chemical will be distributed among different environmental compartments, including air, water, soil, and sediment. researchgate.net These models use a chemical's physical-chemical properties to estimate its persistence and potential for long-range transport. rsc.org
Physiologically Based Toxicokinetic (PBTK) Models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. europa.eunih.gov By modeling these processes, PBTK models can predict the internal concentration of a chemical in different tissues, providing a crucial link between external exposure and potential toxicity. libretexts.orgresearchgate.net These models can be applied across different species and exposure scenarios. nih.gov
Toxicokinetic-Toxicodynamic (TKTD) Models go a step further by linking the internal concentration of a chemical (toxicokinetics) to a specific toxic effect or endpoint, such as mortality, over time (toxicodynamics). ecotoxmodels.org The General Unified Threshold model for Survival (GUTS) is a framework that unifies various TKTD models for survival, allowing for the prediction of mortality under time-varying exposure conditions, which is common in environmental settings. ecotoxmodels.org
Table 3: Types of Ecotoxicological Models
| Model Type | Purpose | Key Inputs | Key Outputs |
|---|---|---|---|
| Multimedia Fate Model | Predicts the distribution and persistence of a chemical in the environment. researchgate.net | Chemical properties (e.g., solubility, vapor pressure), environmental characteristics, emission rates. rsc.org | Concentrations in air, water, soil, sediment; overall persistence; long-range transport potential. |
| PBTK Model | Simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical within an organism. europa.eu | Physiological parameters (e.g., blood flow, organ volumes), chemical-specific parameters (e.g., partition coefficients). nih.gov | Chemical concentrations in specific organs and tissues over time. |
| TKTD Model | Links the internal concentration of a chemical to a toxic effect over time. ecotoxmodels.org | Toxicokinetic parameters (uptake, elimination), toxicodynamic parameters (threshold for effects). | Prediction of time-dependent effects (e.g., survival probability) under various exposure scenarios. |
Regulatory and Academic Standards in Ecotoxicological Testing
A robust system of regulatory and academic standards governs ecotoxicological testing to ensure data quality, consistency, and reliability for risk assessment. numberanalytics.com These frameworks are established by international and national bodies.
The Organisation for Economic Co-operation and Development (OECD) develops and publishes internationally recognized Test Guidelines for the testing of chemicals. wikipedia.org These guidelines provide standardized methods for evaluating physical-chemical properties, effects on biotic systems, environmental fate and behavior, and health effects. numberanalytics.comwikipedia.org Adherence to these guidelines ensures that data generated in one member country is accepted in others, reducing the need for duplicative testing. wikipedia.org The OECD has developed specific guidelines for ecotoxicity testing, including tests for algae, daphnids, and fish, and has guidance for testing challenging substances. dtu.dkepa.gov
In the United States , the Environmental Protection Agency (EPA) has a comprehensive regulatory framework for assessing environmental pollutants under the Toxic Substances Control Act (TSCA). numberanalytics.com The EPA publishes its own guidelines for ecological risk assessment, which outline a process for evaluating the potential adverse effects of stressors on ecosystems. epa.govgovinfo.gov These guidelines emphasize a structured process of problem formulation, analysis, and risk characterization. epa.gov
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires manufacturers and importers to register chemicals and provide data on their potential impacts on human health and the environment. numberanalytics.comnumberanalytics.com
These regulatory frameworks are complemented by international agreements like the Stockholm Convention on POPs , which mandates member countries to monitor and report on POP levels, encouraging the use of advanced testing methods. numberanalytics.com
Table 4: Key Regulatory and Standardization Bodies in Ecotoxicology
| Organization/Regulation | Role and Scope |
|---|---|
| OECD | Develops internationally accepted, standardized Test Guidelines for chemical safety testing to ensure data quality and mutual acceptance of data among member countries. numberanalytics.comwikipedia.org |
| U.S. EPA | Regulates chemicals under the Toxic Substances Control Act (TSCA) and provides comprehensive guidelines for conducting ecological risk assessments. numberanalytics.comepa.gov |
| EU REACH | A European Union regulation requiring the registration, evaluation, and authorization of chemicals to ensure their safe use. numberanalytics.com |
| Stockholm Convention | An international treaty aimed at eliminating or restricting the production and use of persistent organic pollutants (POPs). numberanalytics.com |
Environmental Occurrence and Source Apportionment of P Tetradecachloroterphenyl
Historical Production and Usage Patterns of Polychlorinated Terphenyls
Polychlorinated terphenyls (PCTs) are a group of synthetic chlorinated hydrocarbons that were produced and used industrially during the 20th century. researchgate.net Their production and application timelines are closely associated with those of polychlorinated biphenyls (PCBs), to which they are chemically similar. wikipedia.orgcanada.ca The global production of PCTs is estimated to have reached approximately 60,000 metric tonnes between 1955 and 1980. canada.ca This production volume was about 15 to 20 times less than that of PCBs. canada.ca
PCTs were manufactured as commercial mixtures containing various congeners, with the degree of chlorination determining the physical and chemical properties of the mixture. who.int These mixtures were marketed under trade names such as Aroclor in the United States, with the "54" in the first two digits of a four-digit code indicating a terphenyl base. who.int In Japan, they were known as Kanechlor KC-C. who.int The production of PCTs was phased out in the 1970s and early 1980s due to growing concerns about their environmental persistence and potential health risks. researchgate.netwikipedia.org International trade of PCTs is now regulated under the Rotterdam Convention. wikipedia.org
Industrial Applications Leading to Environmental Release
The desirable properties of PCTs, such as high heat stability, non-flammability, low electrical conductivity, and resistance to acids and alkalis, led to their use in a variety of demanding industrial applications. wikipedia.orgcanada.ca These applications are the primary sources of their release into the environment.
Key industrial uses of PCTs included:
Heat transfer agents: Their thermal stability made them suitable for use in electrical transformers and other heat exchange systems. wikipedia.orgcanada.ca
Plasticizers: PCTs were incorporated into plastics, paints, and urethanes to increase their flexibility and durability. wikipedia.orgcanada.caaccustandard.com
Lubricating oils: They were used in industrial lubricants and cutting oils. wikipedia.orgcanada.ca
Flame retardants: Their non-flammable nature made them effective flame retardants in various materials. wikipedia.orgaccustandard.com
Adhesives: In Canada, a documented use was in pressure-sensitive adhesives for weatherstrip backing. canada.ca
The release of PCTs into the environment occurred through various pathways, including leaks from closed systems like transformers, emissions during manufacturing and disposal processes, and the weathering and breakdown of products containing these compounds. canada.caresearchgate.net Both closed-system applications and open-ended uses, such as in plasticizers and lubricants, contributed to their environmental dissemination. canada.ca
Global and Regional Distribution Patterns in Environmental Matrices
Following their release, the chemical stability and persistence of PCTs have led to their widespread distribution in the environment. researchgate.netresearchgate.net While specific data for p-tetradecachloroterphenyl is often encompassed within total PCT measurements, the general distribution patterns of PCTs are indicative of the likely presence of this specific congener.
Presence in Sediments and Aquatic Ecosystems
Due to their low water solubility and tendency to adsorb to particulate matter, PCTs are frequently detected in the sediments of aquatic environments. researchgate.netnih.gov Sediments act as a long-term sink for these contaminants, from which they can be reintroduced into the water column and the food web. nih.gov Studies have reported the presence of PCTs in aquatic sediments, with concentrations of total PCTs expressed as Aroclor 5442 equivalents ranging from 0.28 to 7400 µg/kg of wet weight in biota. researchgate.net Hexachloroterphenyls were identified as the major group of terphenyls present in these samples. researchgate.net The analysis of water, sediment, and biota in the Laguna de Terminos, Mexico, revealed the presence of various chlorinated hydrocarbons, including PCBs, indicating the potential for PCTs to accumulate in similar coastal lagoon ecosystems. nih.gov The history of industrial and municipal discharges is a significant factor in the level of contamination in nearby aquatic sediments.
Detection in Biota across Trophic Levels
The lipophilic (fat-loving) nature of PCTs facilitates their bioaccumulation in the fatty tissues of living organisms. researchgate.netnih.gov This leads to biomagnification, where concentrations increase at successively higher trophic levels of the food web. nih.gov PCTs have been detected in a variety of aquatic biota. researchgate.net For instance, a study of marine life from the North Sea in Germany found PCT levels as high as 980 mg/kg of lipid in a harbour seal, indicating significant pollution in certain areas. researchgate.net Another study analyzing marine organisms from municipal markets in Madrid, Spain, found PCT levels ranging from 146.6 ng/g to 32,966.8 ng/g (fat weight). researchgate.net The consumption of contaminated organisms is a primary route of exposure for wildlife and humans. nih.gov
Occurrence in Manufactured Products and Materials (e.g., Flame Retardants)
PCTs were intentionally added to a range of manufactured products to enhance their performance and safety, particularly as flame retardants and plasticizers. wikipedia.orgaccustandard.com Their presence has been documented in products such as paints, plastics, and coatings. canada.caaccustandard.com The use of PCTs as substitutes for PCBs in some applications means they can be found in similar types of materials produced before their phase-out. canada.ca For example, historical uses in Canada included pressure-sensitive adhesives and urethanes. canada.ca Although no longer produced, PCTs may still be present in older products and materials that are still in use or have been disposed of in landfills, acting as a continuing source of environmental release. epa.gov
Comparative Analysis with Other Halogenated Organic Contaminants
This compound, as a member of the PCT family, shares many characteristics with other halogenated organic contaminants, most notably polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs).
Table 1: Comparative Properties of Halogenated Organic Contaminants
| Property | Polychlorinated Terphenyls (PCTs) | Polychlorinated Biphenyls (PCBs) | Polybrominated Diphenyl Ethers (PBDEs) |
|---|---|---|---|
| Chemical Structure | Three linked phenyl rings with chlorine atoms | Two linked phenyl rings with chlorine atoms | Two phenyl rings linked by an oxygen atom, with bromine atoms |
| Primary Uses | Heat transfer fluids, plasticizers, lubricants, flame retardants wikipedia.orgcanada.ca | Dielectric fluids in transformers and capacitors, plasticizers, inks epa.govtriumvirate.com | Flame retardants in plastics, textiles, and electronics foam wa.govnih.gov |
| Persistence | High researchgate.net | High researchgate.netresearchgate.net | High nih.gov |
| Bioaccumulation | High researchgate.net | High nih.gov | High nih.gov |
| Environmental Fate | Widespread distribution, accumulation in sediments and biota researchgate.netnih.gov | Global distribution, long-range transport researchgate.netnih.gov | Increasing levels in the environment, indoor pollutant source nih.gov |
The environmental behavior of PCTs is very similar to that of PCBs. Both are persistent, bioaccumulative, and subject to long-range environmental transport. nih.gov The industrial applications also overlapped significantly. wikipedia.orgtriumvirate.com Like PCBs, PCTs can form more toxic byproducts, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), when burned at high temperatures. nih.gov
PBDEs, another class of halogenated flame retardants, also share structural similarities and environmental concerns with PCTs. nih.gov While the production of many legacy HOCs like PCBs and PCTs has ceased, newer generations of halogenated compounds continue to be produced and used, posing ongoing challenges for environmental health. nih.gov The historical contamination by compounds like this compound serves as a critical lesson in understanding the long-term environmental consequences of persistent organic pollutants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
